N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a pyrazinone core substituted with 4-methoxyphenyl and 4-chlorophenyl groups.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-8-6-15(7-9-16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPNTPARJKWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrazinone core: This can be achieved by reacting an appropriate diketone with hydrazine derivatives under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the use of methoxy-substituted benzaldehyde or similar compounds in a condensation reaction.
Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions using chlorobenzene derivatives.
Thioacetamide linkage formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the thioacetamide linkage, leading to the formation of corresponding acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxyphenyl groups can influence its binding affinity and specificity, while the thioacetamide linkage may play a role in its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several heterocyclic thioacetamide derivatives. Below is a detailed comparison based on molecular features, synthesis, and reported biological activities:
Structural Analogues and Substituent Effects
Key Observations :
- Heterocyclic Core Influence: Pyrazinone (target compound) and quinazolinone (6c, 5) cores differ in ring size and electronic properties.
- Linker Flexibility : The triazolyl-methyl spacer in 6c provides conformational flexibility, which is absent in the direct thioether linkage of the target compound. This may influence target selectivity .
Biological Activity
N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a chlorophenyl group, a methoxyphenyl group, and a thioacetamide moiety, contributing to its diverse biological activities.
Structural Characteristics
The compound's structure can be analyzed using various spectroscopic methods:
- NMR Spectroscopy : Provides insights into the molecular environment of hydrogen and carbon atoms.
- IR Spectroscopy : Identifies functional groups through characteristic absorption bands.
- Mass Spectrometry : Confirms molecular weight and structural integrity.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds displaying IC50 values as low as against urease, indicating potential as urease inhibitors .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising results as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : The compound's ability to inhibit urease suggests potential applications in treating urinary tract infections and related conditions.
Anticancer Activity
Compounds with similar structures have been reported to possess anticancer properties. Studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of various synthesized compounds, this compound showed significant inhibition against multiple bacterial strains. The results indicated that modifications in the substituents could enhance antibacterial potency.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | Salmonella typhi | 18 |
| B | Bacillus subtilis | 20 |
| C | Escherichia coli | 15 |
Study 2: Enzyme Inhibition Assays
A comparative study evaluated the enzyme inhibition capabilities of different derivatives. The results showed that certain modifications led to enhanced inhibition of AChE and urease:
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| D | 5.0 | 1.5 |
| E | 3.0 | 0.8 |
| F | 6.5 | 2.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may bind to active sites on enzymes such as AChE and urease, inhibiting their function.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes effectively.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through oxidative stress or mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
